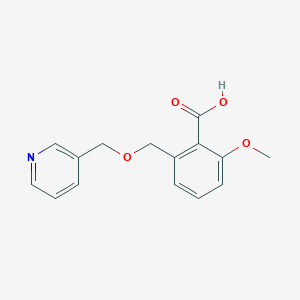

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a methoxy group (OCH3) and a pyridin-3-ylmethoxymethyl group attached to the benzene ring .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure

- 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid: This compound's structure was studied via single-crystal X-ray diffraction, highlighting its nearly planar configuration and inclination angles between different pyridinylmethoxy groups. These findings have implications for the understanding of molecular interactions and crystal formation in similar compounds (Lin & Zhang, 2012).

Coordination Polymers and Photophysical Properties

- Lanthanide-based Coordination Polymers: The study of derivatives of 3,5-dihydroxy benzoic acid, which are structurally similar to the subject compound, led to the synthesis of new lanthanide coordination compounds. These complexes have notable photophysical properties, including bright luminescence, which can be valuable for materials science and optical applications (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Enzyme Inhibition and Medicinal Chemistry

- Inhibition of 5-Lipoxygenase-Activating Protein: Compounds structurally related to 2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid have been used in the development of potent inhibitors for leukotriene synthesis, showing significant promise in pharmacology and medicinal chemistry. Such inhibitors are valuable in treating inflammatory and respiratory conditions (Hutchinson et al., 2009).

Ligand Binding in Cytochrome P450

- Biophysical Techniques in Cytochrome P450: Substituted benzoic acids, akin to the compound , have been employed to study binding modes in cytochrome P450 monooxygenases. This research aids in understanding how such compounds interact with enzymes, influencing catalytic cycles and drug design (Podgorski et al., 2020).

Propiedades

IUPAC Name |

2-methoxy-6-(pyridin-3-ylmethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-6-2-5-12(14(13)15(17)18)10-20-9-11-4-3-7-16-8-11/h2-8H,9-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQQXFFAMJUZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)COCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-(pyridin-3-ylmethoxymethyl)-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Chlorophenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester, 95%](/img/structure/B6339086.png)

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339098.png)

![2-[2-(4-Bromo-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester](/img/structure/B6339110.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)

![2-[2-(4-Bromo-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339179.png)

![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)